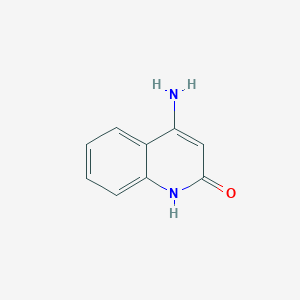

4-アミノキノリン-2-オン

概要

説明

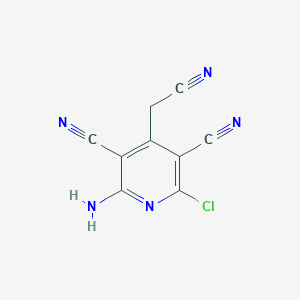

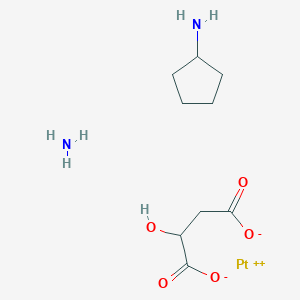

what is '4-Aminoquinoline-2-one'? 4-Aminoquinoline-2-one is an organic compound composed of a quinoline ring with an amine group and an oxo group. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. the use of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one can be used in organic synthesis as an intermediate in the preparation of a variety of compounds. These include pharmaceuticals, dyes, and other organic materials. It is also used as a catalyst in the synthesis of polymers, and in the production of rubber and plastics. Additionally, it can be used in the synthesis of agrochemicals, such as herbicides and pesticides. the chemistry of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one is a heterocyclic organic compound containing nitrogen, carbon, and oxygen atoms. It is a quinoline derivative and has the molecular formula C9H7NO. It is a colorless solid that is soluble in organic solvents. The compound is formed when an amine group is attached to a quinoline ring. This is done by reacting aniline with an aldehyde in the presence of a strong acid. This reaction forms an imine, which is then reduced to the amine group. The compound has a basic character due to the presence of the amine group. It can act as a nucleophile in organic reactions and can be used as a catalyst in a variety of reactions. It can be used as a ligand in coordination chemistry. In addition, 4-Aminoquinoline-2-one can be used as a precursor in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antivirals. It can also be used in the synthesis of dyes and other organic compounds. the biochemical/physical effects of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one is a chemical compound that is used in the synthesis of various drugs, such as antimalarial medications. It is also used in the production of dyes and other chemical intermediates. Biochemically, 4-Aminoquinoline-2-one acts as a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is also a strong reducing agent, meaning it can donate electrons to other molecules. Physically, 4-Aminoquinoline-2-one is a colorless crystalline solid that has a melting point of 144-146°C. It is soluble in water and ethanol, and insoluble in benzene. It has a molecular weight of 183.20 g/mol and a molecular formula of C7H7NO2. the benefits of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one is a versatile chemical compound that has a wide range of uses. It can be used as a catalyst for chemical reactions, as a reagent for organic synthesis, and as an intermediate for the production of a variety of pharmaceuticals and other industrial products. It is also used in the development of new materials and in the production of dyes and pigments. In addition, it is used in the manufacture of cosmetics, food additives, and drugs. The compound has the potential to reduce environmental pollution and is also used in the development of biodegradable plastics. the related research of '4-Aminoquinoline-2-one' 1. Synthesis and Characterization of 4-Aminoquinoline-2-one Derivatives. 2. Antimicrobial Activity of 4-Aminoquinoline-2-one Derivatives. 3. Photophysical Properties of 4-Aminoquinoline-2-one Derivatives. 4. Biological Activity of 4-Aminoquinoline-2-one Derivatives. 5. Synthesis of 4-Aminoquinoline-2-one Derivatives as Potential Anticancer Agents. 6. Structural Properties of 4-Aminoquinoline-2-one Derivatives. 7. Theoretical Studies of 4-Aminoquinoline-2-one Derivatives. 8. Application of 4-Aminoquinoline-2-one Derivatives in Organic Synthesis. 9. Synthesis and Reactivity of 4-Aminoquinoline-2-one Derivatives. 10. Catalytic Activity of 4-Aminoquinoline-2-one Derivatives.

科学的研究の応用

マラリア治療

クロロキン (CQ) やアモジアキン (AQ) などの4-アミノキノリン類は、数十年にわたってマラリアの抑制と根絶のための最も重要な薬剤と考えられてきました . その成功は、優れた臨床的有効性、宿主毒性の低さ、使いやすさ、そしてシンプルで費用対効果の高い合成に基づいています .

クロロキン耐性

かつてはマラリア原虫・熱帯熱マラリア原虫に対する第一選択薬であったクロロキンの価値は、広範な寄生虫耐性が出現したため、深刻に低下しました . しかし、アモジアキンはクロロキン耐性寄生虫に対して有効なままです .

新規抗マラリア薬の開発

科学者たちは、キノンイミン代謝物の毒性を回避しながら、アモジアキンの抗マラリア活性を保持できる新規化合物を探求し、5つの4-アミノキノリンを合成しました . これらの新規化合物は、クロロキン感受性株およびクロロキン耐性株のP. falciparum に対して、クロロキンよりもはるかに高いin vitroでの効力を示し、アモジアキンと同等の効力を示しました。

短鎖クロロキンアナログの開発

最近の医薬品化学キャンペーンにより、短鎖クロロキンアナログ (AQ-13)、有機金属抗マラリア薬 (フェロキン)、および「融合」抗マラリア薬トリオキサキン (SAR116242) の開発につながりました .

代謝的に安定なアモジアキンアナログの開発

アモジアキンの毒性を軽減するためのプロジェクトにより、代謝的に安定なアモジアキンアナログ (イソキン / N - tert - ブチルイソキン) の開発につながりました .

従来の4-アミノキノリンの継続的な開発

ピペラキンや関連するアザアクリジン誘導体であるピロナリジンなどの従来の4-アミノキノリンは、現在も開発が進められています .

作用機序

Target of Action

The primary target of 4-Aminoquinoline-2-one compounds, such as Chloroquine (CQ) and Amodiaquine (AQ), is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . These compounds have been used for several decades for the control and eradication of malaria .

Mode of Action

Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The affected biochemical pathway involves the inhibition of heme polymerase activity, leading to the accumulation of free heme. This disrupts the normal functioning of the parasites, leading to their death .

Pharmacokinetics

Due to their weak base properties, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .

Result of Action

The result of the action of 4-Aminoquinoline-2-one compounds is the death of the malaria parasites. By inhibiting heme polymerase activity and causing the accumulation of toxic free heme, these compounds disrupt the normal functioning of the parasites .

Action Environment

The action of 4-Aminoquinoline-2-one compounds can be influenced by environmental factors. For instance, oxygen tension has been shown to govern the activity of these compounds against P. falciparum, with high O2 tension (21%) leading to increased efficacy of the drug compared to lower (10%) O2 tension .

Safety and Hazards

将来の方向性

The aminoquinoline core exhibits versatile pharmacological properties, particularly in the area of anticancer activity. Future research is focused on the potential of the 4-aminoquinoline scaffold in the development of anticancer agents by targeting the HIF-1α signaling pathway . Additionally, the 4-aminoquinoline compounds have shown significant antimalarial activities, suggesting their potential use in the discovery of new antimalarial agents against drug-resistant malaria .

生化学分析

Biochemical Properties

4-Aminoquinoline-2-one interacts with various enzymes, proteins, and other biomolecules. Compounds containing the 4-aminoquinoline moiety, like 4-Aminoquinoline-2-one, are known to exhibit various pharmacological properties . These compounds have been synthesized and developed as lead molecules in the drug development process .

Cellular Effects

4-Aminoquinoline-2-one has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, accompanied by low toxicity to L6 rat fibroblasts and MRC5 human lung cells .

Molecular Mechanism

The molecular mechanism of action of 4-Aminoquinoline-2-one is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a form less toxic .

Temporal Effects in Laboratory Settings

The effects of 4-Aminoquinoline-2-one over time in laboratory settings are not fully understood. It has been observed that the new compounds displayed high in vitro potency, markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .

Metabolic Pathways

It is known that 4-aminoquinoline pharmacophores have gained a lot of interest from researchers to design and develop biologically important molecules .

特性

IUPAC Name |

4-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHBEHGSJQMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332689 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110216-87-0 | |

| Record name | 4-AMINOQUINOLINE-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using choline hydroxide (ChOH) in the synthesis of 4-aminoquinoline-2-ones?

A1: Traditional methods for synthesizing 4-aminoquinoline-2-ones often rely on harsh reaction conditions and toxic reagents, leading to environmental concerns. This research [] highlights the use of choline hydroxide (ChOH) as a greener alternative. * Biodegradability & Recyclability: ChOH is a biodegradable and recyclable catalyst, minimizing waste and environmental impact. []* Efficiency: The reaction proceeds rapidly and efficiently, leading to high yields of the desired 4-aminoquinoline-2-one product. []* Simplicity: The process involves a straightforward workup, making it a practical and user-friendly approach in laboratory settings. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)

![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)